N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline
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Overview
Description
N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H9F3N2O2 It is characterized by the presence of a cyclopropyl group, a nitro group, and a trifluoromethyl group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline typically involves the nitration of N-cyclopropyl-N-(trifluoromethyl)aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: N-cyclopropyl-4-amino-N-(trifluoromethyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
- N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
- N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline
Uniqueness
N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline is unique due to the specific positioning of the nitro and trifluoromethyl groups on the aniline ring, which influences its chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its structural complexity and potential for diverse applications.
Properties
Molecular Formula |
C10H9F3N2O2 |
---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)14(7-1-2-7)8-3-5-9(6-4-8)15(16)17/h3-7H,1-2H2 |
InChI Key |
UPOGXDGPVJBHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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